Dimethyl 2-(2,5-dimethylfuran-3-carboxamido)terephthalate
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Overview
Description
This compound is characterized by its complex structure, which includes a furan ring and a terephthalate moiety, making it valuable for various research studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(2,5-dimethylfuran-3-carboxamido)terephthalate typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with terephthalic acid dimethyl ester under specific conditions. The reaction is often catalyzed by a suitable catalyst and carried out in an organic solvent. The process may involve steps such as esterification, amidation, and purification to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(2,5-dimethylfuran-3-carboxamido)terephthalate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amido group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Reagents like alkyl halides and strong bases are employed.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amides and esters.
Scientific Research Applications
Dimethyl 2-(2,5-dimethylfuran-3-carboxamido)terephthalate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of Dimethyl 2-(2,5-dimethylfuran-3-carboxamido)terephthalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,5-furandicarboxylate: A structural analog used in the synthesis of bio-based polymers.
2,5-Dimethylfuran: A potential biofuel derived from cellulose.
Dimethyl tetrahydrofuran-2,5-dicarboxylate: A hydrogenation product of dimethyl 2,5-furandicarboxylate
Uniqueness
Dimethyl 2-(2,5-dimethylfuran-3-carboxamido)terephthalate stands out due to its unique combination of a furan ring and a terephthalate moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
dimethyl 2-[(2,5-dimethylfuran-3-carbonyl)amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6/c1-9-7-13(10(2)24-9)15(19)18-14-8-11(16(20)22-3)5-6-12(14)17(21)23-4/h5-8H,1-4H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLGPJNTSNIEKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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